Decan-2-amine

Description

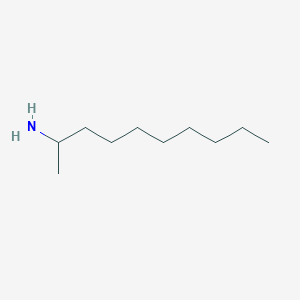

Decan-2-amine, systematically named 1-Decyltricyclo[3.3.1.1³,⁷]this compound, is an adamantane-derived secondary amine featuring a tricyclic hydrocarbon framework substituted with a decyl alkyl chain at position 1 and an amine group at position 2 (Figure 1). This compound is synthesized via catalytic hydrogenation of ketoxime precursors under controlled pressure and temperature conditions, yielding 31–53% depending on substituents . Its hydrochloride salt exhibits a melting point of 101°C, indicative of structural rigidity imparted by the adamantane core .

Properties

CAS No. |

17747-48-7 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.30 g/mol |

IUPAC Name |

decan-2-amine |

InChI |

InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9,11H2,1-2H3 |

InChI Key |

MQANMCFSNPBYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Adamantane Amines

Decan-2-amine belongs to a family of tricyclic adamantane amines with variable alkyl chain lengths and N-substituents (Table 1). Key analogs include:

- 1-Dodecyltricyclo[3.3.1.1³,⁷]this compound (1d) : Substitution with a dodecyl (C12) chain increases yield to 53% but reduces the hydrochloride salt’s melting point to 73°C, likely due to enhanced flexibility and reduced crystallinity compared to the decyl analog .

- N-Ethyl-1-decyltricyclo[3.3.1.1³,⁷]this compound (1g) : N-ethylation lowers the melting point further (69°C), demonstrating how alkylation disrupts intermolecular interactions .

Positional Isomerism: Decan-1-amine vs. This compound

- Decan-1-amine (1-Aminodecane): A linear primary amine with the NH₂ group at the terminal carbon. Its simpler structure confers higher solubility in polar solvents but reduced metabolic stability compared to the adamantane-based this compound .

- This compound : The adamantane core enhances steric bulk and hydrophobicity, favoring membrane permeability and target binding in biological systems .

Functional Group Modifications: Hydroxyl-Substituted Adamantane Amines

- 4-Aminoadamantan-1-ol: This analog incorporates a hydroxyl group at position 1, increasing polarity and hydrogen-bonding capacity.

Table 2: Key Physicochemical Comparisons

| Property | This compound (1c) | Decan-1-amine | 4-Aminoadamantan-1-ol |

|---|---|---|---|

| Molecular Weight | 151.25 (base) | 157.30 | 167.25 |

| Hydrophobicity (LogP)* | High | Moderate | Moderate |

| Melting Point (°C) | 101 (HCl salt) | -24 (pure) | Not reported |

*Estimated based on structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.